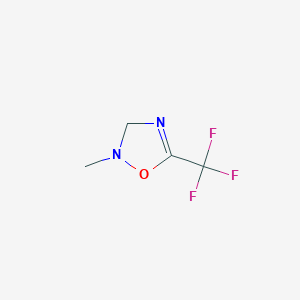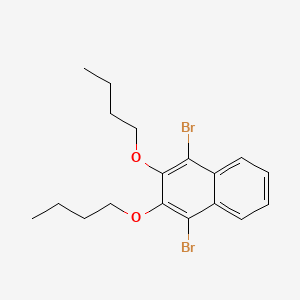
1,4-Dibromo-2,3-dibutoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2,3-dibutoxynaphthalene is an organic compound with the molecular formula C16H20Br2O2 It is a derivative of naphthalene, where two bromine atoms and two butoxy groups are substituted at the 1,4 and 2,3 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,3-dibutoxynaphthalene can be synthesized through a multi-step process involving the bromination and butoxylation of naphthalene derivatives. One common method involves the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting dibromonaphthalene is then subjected to a nucleophilic substitution reaction with butanol in the presence of a base like potassium carbonate to introduce the butoxy groups .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1,4-Dibromo-2,3-dibutoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino-naphthalene derivatives, while oxidation can produce naphthoquinones .
科学的研究の応用
1,4-Dibromo-2,3-dibutoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicinal Chemistry: Research into potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
作用機序
The mechanism of action of 1,4-dibromo-2,3-dibutoxynaphthalene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and butoxy groups can form specific interactions with active sites, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into hydrophobic pockets of proteins, affecting their function and activity .
類似化合物との比較
Similar Compounds
1,4-Dibromo-2,3-dimethoxynaphthalene: Similar structure but with methoxy groups instead of butoxy groups.
1,4-Dibromo-2,3-dihydroxynaphthalene: Contains hydroxyl groups, making it more hydrophilic.
1,4-Dibromo-2,3-difluoronaphthalene: Fluorine atoms replace the butoxy groups, altering its reactivity and applications.
Uniqueness
1,4-Dibromo-2,3-dibutoxynaphthalene is unique due to its specific combination of bromine and butoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific electronic or steric effects .
特性
CAS番号 |
918332-78-2 |
|---|---|
分子式 |
C18H22Br2O2 |
分子量 |
430.2 g/mol |
IUPAC名 |
1,4-dibromo-2,3-dibutoxynaphthalene |
InChI |
InChI=1S/C18H22Br2O2/c1-3-5-11-21-17-15(19)13-9-7-8-10-14(13)16(20)18(17)22-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 |
InChIキー |
WNDFIABXRGVGOQ-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C2=CC=CC=C2C(=C1OCCCC)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-Fluoro-4-(pent-4-enoyl)phenyl]pyridine-2-carboxamide](/img/structure/B12623351.png)
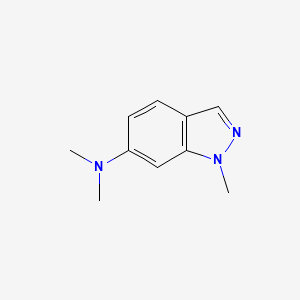
![1-Propanol, 2-[ethyl[[5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-3-isothiazolyl]methyl]amino]-2-methyl-](/img/structure/B12623366.png)
![(11S,12R,16S)-11-(3,4-dimethoxybenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12623368.png)

![3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene](/img/structure/B12623383.png)
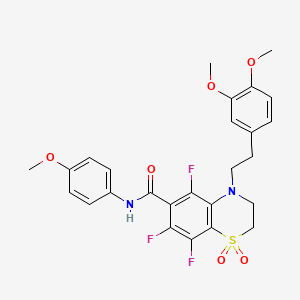
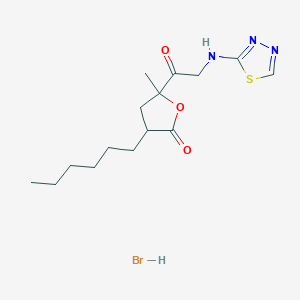

![4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate](/img/structure/B12623403.png)


![4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623428.png)
